molecular formula C8H13ClN2 B15276957 6-Ethyl-4-methylpyridin-3-amine hydrochloride

6-Ethyl-4-methylpyridin-3-amine hydrochloride

Cat. No.: B15276957
M. Wt: 172.65 g/mol
InChI Key: JEUSYGKTCKIOCJ-UHFFFAOYSA-N
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Description

6-Ethyl-4-methylpyridin-3-amine hydrochloride is a chemical compound with the molecular formula C8H12N2·HCl It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-methylpyridin-3-amine hydrochloride typically involves the alkylation of 4-methylpyridin-3-amine. One common method is the reaction of 4-methylpyridin-3-amine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 6-Ethyl-4-methylpyridin-3-amine.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the amine group.

Scientific Research Applications

6-Ethyl-4-methylpyridin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-methylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpyridin-3-amine: Lacks the ethyl group, making it less hydrophobic.

    6-Ethylpyridin-3-amine: Lacks the methyl group, altering its chemical properties.

    4-Ethyl-3-methylpyridine: Different substitution pattern on the pyridine ring.

Uniqueness

6-Ethyl-4-methylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the pyridine ring can enhance its hydrophobicity and potentially improve its binding affinity to certain molecular targets.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

6-ethyl-4-methylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-3-7-4-6(2)8(9)5-10-7;/h4-5H,3,9H2,1-2H3;1H

InChI Key

JEUSYGKTCKIOCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=C1)C)N.Cl

Origin of Product

United States

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